N,2-dihydroxy-5-iodo-4-methylbenzamide
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Overview
Description
N,2-dihydroxy-5-iodo-4-methylbenzamide is a chemical compound with the molecular formula C8H8INO3 It is a derivative of benzamide, characterized by the presence of hydroxyl, iodine, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dihydroxy-5-iodo-4-methylbenzamide typically involves the iodination of 2,4-dihydroxy-5-methylbenzoic acid followed by amidation. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The amidation step involves the reaction of the iodinated intermediate with an amine derivative under acidic or basic conditions to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,2-dihydroxy-5-iodo-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,2-dihydroxy-5-iodo-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of iodine, which is known for its disinfectant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N,2-dihydroxy-5-iodo-4-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
Uniqueness
N,2-dihydroxy-5-iodo-4-methylbenzamide is unique due to the presence of both hydroxyl and iodine groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The iodine atom, in particular, enhances its potential as an antimicrobial agent and provides unique reactivity in chemical synthesis.
Properties
IUPAC Name |
N,2-dihydroxy-5-iodo-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-4-2-7(11)5(3-6(4)9)8(12)10-13/h2-3,11,13H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAHVFUWXFXOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)NO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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